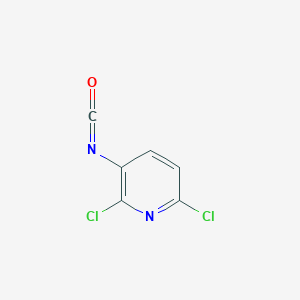

2,6-Dichloro-3-isocyanatopyridine

Description

Structure

3D Structure

Properties

CAS No. |

58584-84-2 |

|---|---|

Molecular Formula |

C6H2Cl2N2O |

Molecular Weight |

189.00 g/mol |

IUPAC Name |

2,6-dichloro-3-isocyanatopyridine |

InChI |

InChI=1S/C6H2Cl2N2O/c7-5-2-1-4(9-3-11)6(8)10-5/h1-2H |

InChI Key |

ORLYKSUNXSOREL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1N=C=O)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2,6 Dichloro 3 Isocyanatopyridine

Electrophilic Nature of the Isocyanate Moiety in Dichloropyridine Systems

The isocyanate group is inherently electrophilic due to the significant polarization of the N=C and C=O double bonds. The carbon atom of the isocyanate is flanked by two highly electronegative atoms, nitrogen and oxygen, which strongly withdraw electron density, creating a pronounced partial positive charge on the carbon. wikipedia.org In the specific case of 2,6-dichloro-3-isocyanatopyridine, this electrophilicity is further amplified. The pyridine (B92270) ring itself is an electron-deficient aromatic system, and the presence of two strongly electron-withdrawing chlorine atoms at the 2 and 6 positions further depletes the electron density of the ring. This inductive effect is transmitted to the isocyanate group at the 3-position, intensifying the partial positive charge on the isocyanate carbon and thereby enhancing its reactivity towards nucleophiles.

Nucleophilic Addition Reactions of this compound

The primary mode of reaction for this compound involves the nucleophilic addition to the carbonyl carbon of the isocyanate group. A diverse range of nucleophiles can participate in these reactions, leading to the formation of stable addition products.

The reaction of isocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of substituted ureas. beilstein-journals.orgnih.gov In the case of this compound, it is expected to react readily with both aliphatic and aromatic primary and secondary amines. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding a stable urea (B33335) derivative. The general mechanism for this reaction is depicted below:

Reaction Scheme with a Primary Amine: R-NH₂ + 2,6-Cl₂-py-3-NCO → 2,6-Cl₂-py-3-NH-C(O)-NH-R

Reaction Scheme with a Secondary Amine: R₂NH + 2,6-Cl₂-py-3-NCO → 2,6-Cl₂-py-3-NH-C(O)-NR₂

These reactions are typically fast and exothermic. The resulting urea derivatives incorporate the 2,6-dichloro-3-pyridyl moiety and are of interest in medicinal chemistry and materials science.

| Reactant Amine | Product Urea Derivative |

| Primary Amine (R-NH₂) | N-(2,6-dichloro-3-pyridyl)-N'-alkyl/aryl-urea |

| Secondary Amine (R₂NH) | N-(2,6-dichloro-3-pyridyl)-N',N'-dialkyl/diaryl-urea |

In a similar fashion to amines, alcohols can act as nucleophiles in reactions with isocyanates to form carbamate (B1207046) (urethane) derivatives. wikipedia.org The oxygen atom of the hydroxyl group in the alcohol attacks the isocyanate carbon. A subsequent proton transfer from the alcohol's hydroxyl group to the isocyanate's nitrogen atom results in the formation of a carbamate linkage.

General Reaction Scheme: R-OH + 2,6-Cl₂-py-3-NCO → 2,6-Cl₂-py-3-NH-C(O)-O-R

This reaction is generally slower than the reaction with amines and often requires heating or the use of a catalyst, such as a tertiary amine or an organotin compound, to proceed at a practical rate. The resulting carbamates are stable compounds with applications in various fields, including pharmaceuticals and agrochemicals.

| Reactant Alcohol | Product Carbamate Derivative |

| Alcohol (R-OH) | Alkyl/Aryl N-(2,6-dichloro-3-pyridyl)carbamate |

Thiols, the sulfur analogs of alcohols, can also react with isocyanates to produce S-thiocarbamate derivatives. The sulfur atom of the thiol group is a soft nucleophile that attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer from the sulfur to the nitrogen atom to yield the S-thiocarbamate.

General Reaction Scheme: R-SH + 2,6-Cl₂-py-3-NCO → 2,6-Cl₂-py-3-NH-C(O)-S-R

These reactions often require a basic catalyst to facilitate the deprotonation of the thiol, thereby increasing its nucleophilicity. The resulting S-thiocarbamates are valuable intermediates in organic synthesis.

| Reactant Thiol | Product S-Thiocarbamate Derivative |

| Thiol (R-SH) | S-Alkyl/Aryl N-(2,6-dichloro-3-pyridyl)thiocarbamate |

Compounds with active methylene groups, such as malonic esters and cyanoacetates, can react with isocyanates in the presence of a base. nih.govresearchgate.netresearchgate.netnih.gov The base, typically a tertiary amine like triethylamine (B128534), deprotonates the active methylene group to generate a carbanion. This carbanion then acts as a nucleophile, attacking the isocyanate carbon. The initial adduct can then undergo further reactions, including cyclization, depending on the specific reactants and conditions. For example, the reaction with malonic esters can lead to the formation of barbituric acid derivatives under reflux conditions. nih.gov

| Reactant with Active Hydrogen | Expected Product Class |

| Malonic Ester | Carbamoylmalonic ester or Barbituric acid derivative |

| Cyanoacetamide | 1,3-Oxazolidine or Imidazopyrimidinedione derivative |

Cycloaddition and Polymerization Processes

The isocyanate functionality is known to participate in cycloaddition reactions. For instance, pyridyl isocyanates can undergo [2+4] cycloaddition reactions to form dimers. ntnu.no Nitropyridine isocyanates have been shown to react with various dipolarophiles in 1,3-dipolar cycloaddition reactions. ntnu.nojst.go.jp While specific studies on this compound are not prevalent, it is plausible that it could undergo similar cycloaddition reactions. For example, it might react with dienes in a Diels-Alder type reaction or with other unsaturated systems to form heterocyclic compounds.

Isocyanates, particularly diisocyanates, are key monomers in the production of polyurethanes. While this compound is a monoisocyanate, it could potentially undergo homopolymerization under certain conditions, such as in the presence of specific catalysts, to form a nylon-1 type polymer. More commonly, isocyanates can be involved in copolymerization reactions. For instance, aryl isocyanates have been copolymerized with epoxides to produce polyurethanes. google.com

Isocyanate Trimerization for Isocyanurate Formation

A characteristic reaction of isocyanates, including this compound, is cyclotrimerization to form a highly stable, six-membered heterocyclic structure known as an isocyanurate. This exothermic process involves the sequential addition of three isocyanate molecules. rsc.org The reaction is typically initiated by a nucleophile, which attacks the electrophilic carbon of the isocyanate group. acs.org

The generally accepted mechanism for anionic trimerization involves the initial attack of a nucleophilic catalyst on the isocyanate carbon, creating a nucleophilic anionic intermediate. acs.org This intermediate then reacts with two additional isocyanate molecules in succession before cyclizing to release the isocyanurate product and regenerate the catalyst. acs.org A wide array of catalysts can facilitate this reaction, including tertiary amines, phosphines, inorganic salts, and various metal complexes. rsc.orggoogle.com The formation of the isocyanurate ring is thermodynamically favorable due to its symmetrical and stable structure. utwente.nl

The trimerization of isocyanates is a crucial reaction in the production of polyisocyanurate (PIR) foams, which are valued for their thermal stability and mechanical properties. rsc.orgumicore.com The isocyanurate linkages contribute to a higher thermal decomposition temperature (above 200°C) compared to urethane bonds. wikipedia.org

Isocyanurate-Oxazolidone Interconversions

In the presence of epoxides and nucleophilic catalysts at elevated temperatures, the isocyanurate ring can undergo a transformation to form a five-membered oxazolidone ring. umich.edu This interconversion is a key aspect of the healing mechanism in Isocyanurate-Oxazolidone (ISOX) polymers. umich.eduresearchgate.net

At high temperatures, the isocyanurate ring can decompose, yielding an oxazolidone and a free isocyanate molecule. umich.edu The liberated isocyanate can then react further with epoxides to generate more oxazolidone, establishing an equilibrium between the two heterocyclic structures. umich.edu This transformation is influenced by factors such as temperature and steric hindrance; the process is more facile in less sterically congested environments, such as at the fracture surfaces of a polymer. umich.edu The conversion from isocyanurate to oxazolidone can be observed through spectroscopic methods, with an increased oxazolidone fraction indicating the progression of the transformation. umich.edu

| Factor | Effect on Equilibrium | Mechanism |

|---|---|---|

| Elevated Temperature | Shifts towards Oxazolidone | Promotes the decomposition of the thermally stable isocyanurate ring. umich.edu |

| Presence of Epoxides | Essential for Oxazolidone Formation | Reacts with the free isocyanate generated from isocyanurate decomposition. umich.edu |

| Nucleophilic Catalysts | Facilitates the Reaction | Initiates and catalyzes both the trimerization to isocyanurate and its subsequent conversion. umich.edu |

| Steric Hindrance | Inhibits Oxazolidone Formation | Restricts the transformation in densely cross-linked polymer networks. umich.edu |

Influence of Substituents on Reaction Pathways and Regioselectivity

The substituents on the pyridine ring of this compound and its precursors play a critical role in directing the outcomes of chemical reactions. The electronic and steric properties of these groups determine the electrophilicity of the ring and the regioselectivity of substitution reactions.

Effects of Chlorine Atoms on Pyridine Ring Electrophilicity and Steric Hindrance

The two chlorine atoms at the C-2 and C-6 positions of the pyridine ring are strongly electron-withdrawing. This inductive effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Pyridine itself is already electron-deficient compared to benzene, and the addition of two chlorine atoms further enhances its reactivity towards nucleophiles, particularly at the ortho (2,6) and para (4) positions. uoanbar.edu.iqquora.com

Furthermore, the chlorine atoms at the C-2 and C-6 positions exert considerable steric hindrance. This steric bulk can impede the approach of reactants to the adjacent positions and the nitrogen atom of the pyridine ring. rsc.org This effect can influence the regioselectivity of reactions, favoring attack at less hindered sites or influencing the conformational preferences of reaction intermediates. nih.gov

Impact of Nitro Group on Nucleophilic Aromatic Substitution Regioselectivity in Precursors

The synthesis of this compound often proceeds from its nitro precursor, 2,6-dichloro-3-nitropyridine (B41883). researchgate.netnih.gov In nucleophilic aromatic substitution reactions involving this precursor, the nitro group (NO₂) at the C-3 position is a powerful electron-withdrawing group that strongly influences regioselectivity. stackexchange.comechemi.com

The nitro group activates the positions ortho (C-2) and para (C-6) to it for nucleophilic attack through resonance stabilization of the negatively charged Meisenheimer intermediate. stackexchange.comlibretexts.org However, the nitro group also exerts a very strong inductive electron-withdrawing effect. This inductive effect makes the C-2 position significantly more electron-deficient and thus more prone to initial nucleophilic attack than the C-6 position. stackexchange.comechemi.com Consequently, the substitution reaction is often kinetically controlled, favoring the replacement of the chlorine atom at the C-2 position, even though the C-6 substitution might lead to a thermodynamically more stable product. stackexchange.comechemi.com The nitro group itself does not present a major steric barrier to the incoming nucleophile, as it lies mostly in the plane of the ring. stackexchange.com

| Position | Activating Factors | Outcome |

|---|---|---|

| C-2 (ortho to NO₂) | - Resonance stabilization by NO₂

| Favored site for kinetically controlled nucleophilic attack. stackexchange.comechemi.com |

| C-6 (para to NO₂) | - Resonance stabilization by NO₂. stackexchange.comechemi.com | Substitution leads to the thermodynamically favored product. stackexchange.comechemi.com |

Applications in Organic Synthesis and Materials Science

Building Block in Heterocyclic Chemistry

The structural features of 2,6-dichloro-3-isocyanatopyridine make it an important precursor in the synthesis of more complex heterocyclic structures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. psu.edu

The presence of the pyridine (B92270) ring in this compound allows for its incorporation into larger, more intricate molecular frameworks. Pyridine derivatives are known to be key components in the synthesis of various complex organic molecules. nih.gov For instance, the related 2,6-disubstituted pyridine derivatives have been used to create inhibitors of β-amyloid-42 aggregation, a process implicated in Alzheimer's disease. nih.gov The reactivity of the isocyanate group and the potential for substitution of the chlorine atoms provide multiple avenues for constructing elaborate pyridine-containing structures.

The isocyanate group of this compound is a key functional group for participating in aza-Wittig reactions. The aza-Wittig reaction is a powerful method for the formation of imines from carbonyl compounds and iminophosphoranes. wikipedia.org This reaction is particularly useful in the synthesis of nitrogen-containing heterocycles (N-heterocycles). wikipedia.org The intramolecular version of the aza-Wittig reaction is a common strategy for constructing cyclic compounds. wikipedia.org

Iminophosphoranes, the key reagents in aza-Wittig reactions, can be generated in situ from phosphines and organic azides or from phosphine (B1218219) oxides and isocyanates. beilstein-journals.org The reaction of an isocyanate, such as this compound, with a phosphine oxide can generate an iminophosphorane, which can then react with a carbonyl compound to form an imine. beilstein-journals.org This methodology provides a route to various azole and azine ring systems, which are important structural motifs in many biologically active compounds. researchgate.net

While direct evidence for the use of this compound in the synthesis of pyridyldifluoroacetates and bicyclooxacalixhetarenes is not prevalent in the provided search results, the chemistry of related pyridine compounds suggests potential pathways. For example, substituted pyridines are crucial intermediates in the production of pharmaceutical compounds. google.com The synthesis of various substituted pyridines often involves multi-step processes starting from simpler building blocks. google.com The reactivity of the isocyanate group in this compound could potentially be harnessed in reactions to build up the necessary frameworks for these complex molecules.

Reagent for Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk The isocyanate group of this compound is highly reactive and can undergo a variety of transformations. For example, isocyanates can be converted to carbodiimides through an aza-Wittig reaction. wikipedia.org They can also react with alcohols to form carbamates and with amines to form ureas. These transformations represent key functional group interconversions that are widely used in organic synthesis.

| Starting Functional Group | Reagent | Resulting Functional Group |

| Isocyanate | Alcohol | Carbamate (B1207046) |

| Isocyanate | Amine | Urea (B33335) |

| Isocyanate | Phosphine Oxide | Iminophosphorane |

This table illustrates common functional group interconversions involving isocyanates.

Formation and Characterization of Derivatives of 2,6 Dichloro 3 Isocyanatopyridine

Synthesis of Substituted Urea (B33335) Derivatives

The reaction of 2,6-dichloro-3-isocyanatopyridine with primary or secondary amines leads to the formation of urea derivatives. This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group.

The formation of ureas from isocyanates and amines is a highly efficient process. nih.gov Unsymmetrical ureas are synthesized when this compound reacts with a primary or secondary amine. If this isocyanate were to react with its corresponding amine precursor, 2,6-dichloro-3-aminopyridine, a symmetrical urea would be formed, although this is a less common synthetic route.

The general reaction for the formation of an unsymmetrical urea is as follows:

This compound + R-NH₂ → 1-(2,6-dichloropyridin-3-yl)-3-R-urea

Unsymmetrical ureas can be readily synthesized by reacting an isocyanate with an amine. rsc.org A variety of methods exist for this transformation, often proceeding with high yields under mild conditions. nih.govorganic-chemistry.org For instance, the reaction can be carried out in common organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) at room temperature. beilstein-journals.orgnih.gov

Table 1: Illustrative Synthesis of Unsymmetrical Ureas from this compound

| Amine Reactant | Product Name | Typical Reaction Conditions |

| Aniline | 1-(2,6-dichloropyridin-3-yl)-3-phenylurea | THF, Room Temperature, 2-4h |

| Benzylamine | 1-benzyl-3-(2,6-dichloropyridin-3-yl)urea | Acetonitrile, Room Temperature, 1-3h |

| Piperidine | 1-(2,6-dichloropyridin-3-yl)-3-(piperidin-1-yl)urea | Dichloromethane, 0°C to RT, 2h |

| Cyclohexylamine | 1-cyclohexyl-3-(2,6-dichloropyridin-3-yl)urea | Diethyl ether, Room Temperature, 12h |

Disubstituted ureas are the direct products of the reaction between this compound and a primary amine (forming a 1,3-disubstituted urea) or a secondary amine (forming a 1,1,3-trisubstituted urea, where one substituent is the pyridyl group). Specifically, 1,3-disubstituted ureas are formed when the isocyanate reacts with a primary amine (RNH₂). nih.govnih.govresearchgate.net

Trisubstituted ureas can be formed if the nucleophile is a secondary amine (R₂NH). A practical one-pot synthesis method allows for the creation of nonsymmetrical and symmetrical disubstituted and trisubstituted ureas from isocyanates generated in situ. acs.org This highlights the versatility of isocyanate chemistry in building complex urea systems. organic-chemistry.org

The reaction with a secondary amine proceeds as follows:

This compound + R₂NH → 1-(2,6-dichloropyridin-3-yl)-3,3-di-R-urea

Table 2: Formation of Di- and Trisubstituted Ureas

| Amine Type | Reactant Example | Product Structure | Substitution Pattern |

| Primary Amine | Methylamine (CH₃NH₂) | 1-(2,6-dichloropyridin-3-yl)-3-methylurea | 1,3-Disubstituted |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | 1-(2,6-dichloropyridin-3-yl)-3,3-dimethylurea | Trisubstituted |

| Cyclic Secondary Amine | Pyrrolidine | 1-(2,6-dichloropyridin-3-yl)-3-(pyrrolidin-1-yl)urea | Trisubstituted |

Synthesis of Substituted Carbamate (B1207046) Derivatives

The reaction of this compound with alcohols or phenols yields carbamate derivatives. This transformation involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. This method is a standard route for the synthesis of N-pyridinyl carbamates. organic-chemistry.org

Alcohols (R-OH) and phenols (Ar-OH) react with this compound to form N-(2,6-dichloropyridin-3-yl)carbamates. google.com The reaction is often catalyzed by a base or certain organometallic compounds to increase the rate of reaction. google.comnih.gov The synthesis can be achieved by reacting the isocyanate with the alcohol or phenol, sometimes in the presence of a catalyst, to yield the corresponding alkyl or aryl carbamate. psu.edu

General Reaction: this compound + R-OH → Alkyl N-(2,6-dichloropyridin-3-yl)carbamate this compound + Ar-OH → Aryl N-(2,6-dichloropyridin-3-yl)carbamate

Table 3: Synthesis of Alkyl and Aryl Carbamates

| Hydroxyl Compound | Product Name | Typical Reaction Conditions |

| Ethanol | Ethyl N-(2,6-dichloropyridin-3-yl)carbamate | Toluene, 80°C, with catalyst |

| Phenol | Phenyl N-(2,6-dichloropyridin-3-yl)carbamate | THF, Triethylamine (B128534), 0°C to RT |

| Isopropanol | Isopropyl N-(2,6-dichloropyridin-3-yl)carbamate | Toluene, 90°C, tin catalyst |

| 4-Chlorophenol | 4-chlorophenyl N-(2,6-dichloropyridin-3-yl)carbamate | Dichloromethane, RT |

The synthesis of phenyl N-pyridinyl-carbamates is a specific example of aryl carbamate formation. The reaction involves combining this compound with a substituted or unsubstituted phenol. For instance, reacting 4-amino-5,6-dichloropyridazine with phenyl chloroformate in the presence of triethylamine yields phenyl N-(5,6-dichloro-4-pyridazinyl)carbamate, a structurally related compound. prepchem.com A similar strategy can be applied, where the pyridyl isocyanate directly reacts with the phenol. researchgate.netnih.gov The synthesis of O-aryl carbamates can be achieved through a versatile one-pot procedure. organic-chemistry.org

The reaction is as follows:

This compound + Phenol → Phenyl N-(2,6-dichloropyridin-3-yl)carbamate

Detailed studies on the synthesis of carbamates from amines and a carbonyl source like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate demonstrate the feasibility and mild conditions under which such transformations can occur. organic-chemistry.org

Dicarbamates can be synthesized from this compound by reacting it with a diol (a molecule containing two hydroxyl groups). In this reaction, two molecules of the isocyanate react with one molecule of the diol, resulting in a larger molecule containing two carbamate linkages. This approach is a non-isocyanate-based route for creating polyurethanes when dicarbamates react with diols. kit-technology.de While many syntheses focus on reacting diisocyanates with alcohols, the reaction of a monoisocyanate with a diol provides a straightforward route to symmetrical dicarbamates. tue.nlacs.org

The general reaction scheme is:

2 x this compound + HO-R-OH → R-[O-C(=O)NH-(2,6-dichloropyridin-3-yl)]₂

Table 4: Examples of Dicarbamate Formation

| Diol Reactant | Product Name |

| Ethane-1,2-diol | Ethane-1,2-diyl bis(N-(2,6-dichloropyridin-3-yl)carbamate) |

| Propane-1,3-diol | Propane-1,3-diyl bis(N-(2,6-dichloropyridin-3-yl)carbamate) |

| Butane-1,4-diol | Butane-1,4-diyl bis(N-(2,6-dichloropyridin-3-yl)carbamate) |

Analytical Characterization of Derivatives

The structural elucidation and confirmation of derivatives formed from this compound, primarily ureas and carbamates, rely on a combination of modern analytical techniques. Spectroscopic and crystallographic methods are indispensable for providing detailed insights into the molecular framework, functional groups, and three-dimensional arrangement of these compounds.

Spectroscopic Techniques (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the characterization of N-(2,6-dichloropyridin-3-yl) substituted ureas and carbamates. These techniques provide specific information regarding the electronic environment of atomic nuclei and the vibrational modes of chemical bonds, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy confirm the successful formation of urea or carbamate derivatives by identifying the key proton and carbon signals.

In the ¹H NMR spectrum of a typical N-(2,6-dichloropyridin-3-yl)urea derivative, the two protons on the pyridine (B92270) ring appear as distinct doublets, a result of their mutual coupling. The proton at the C5 position is typically found further downfield than the proton at the C4 position due to the electronic effects of the adjacent substituents. The protons associated with the urea linkage (N-H) present as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the carbonyl carbon of the urea or carbamate group, as well as for the carbon atoms of the dichloropyridine ring.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine C4-H | ~7.3 - 7.5 | ~120 - 125 |

| Pyridine C5-H | ~8.0 - 8.2 | ~140 - 145 |

| Urea/Carbamate C=O | - | ~150 - 155 |

| Pyridine C2-Cl | - | ~148 - 152 |

| Pyridine C3-N | - | ~130 - 135 |

| Pyridine C6-Cl | - | ~145 - 150 |

| Urea N-H | Variable (e.g., 8.5 - 10.0) | - |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the functional groups present in the derivatives. The highly reactive isocyanate starting material shows a strong, characteristic absorption band around 2250-2280 cm⁻¹. The disappearance of this band and the appearance of new bands confirm the formation of urea or carbamate derivatives.

For urea derivatives, two distinct N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. A strong absorption band, known as the "Amide I" band, appears around 1630-1680 cm⁻¹ and is attributed to the C=O stretching vibration of the urea carbonyl group. Carbamate derivatives show similar characteristic bands.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Urea/Carbamate N-H | Stretching | 3300 - 3500 |

| Urea/Carbamate C=O | Stretching (Amide I) | 1630 - 1750 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallographic Analysis of Molecular Conformations

In the crystal structures of related N,N'-disubstituted ureas, molecules commonly associate through hydrogen bonds. researchgate.net The urea functional group acts as both a hydrogen bond donor (the N-H groups) and an acceptor (the carbonyl oxygen), leading to the formation of well-defined supramolecular structures, such as one-dimensional chains or centrosymmetric dimers. researchgate.net

The conformation of the urea moiety is a key feature. Typically, the N-H protons adopt a trans-trans orientation with respect to the carbonyl group, which facilitates the formation of extended hydrogen-bonded networks. researchgate.net The pyridine ring itself is expected to be essentially planar. researchgate.netchemicalbook.com The crystal packing can also be influenced by weaker intermolecular contacts, such as Cl···O or Cl···Cl interactions, as observed in the crystal structure of 2,6-dichloro-3-nitropyridine (B41883). researchgate.netchemicalbook.com Analysis of these interactions is crucial for understanding the solid-state properties of the material.

| Structural Feature | Observation in Related Urea Derivatives | Significance |

|---|---|---|

| Hydrogen Bonding Motif | Typically forms 1D chains or centrosymmetric dimers via N-H···O bonds. researchgate.net | Governs the crystal packing and solid-state architecture. |

| Urea Conformation | N-H protons are often in a trans-trans conformation relative to the C=O group. researchgate.net | Favors linear hydrogen bond formation. |

| Pyridine Ring | Expected to be essentially planar. researchgate.netchemicalbook.com | Provides a rigid core for the molecule. |

| Intermolecular Contacts | Potential for Cl···O, Cl···N, or Cl···Cl short contacts. researchgate.netchemicalbook.com | Contribute to the stability of the crystal lattice. |

Computational and Theoretical Investigations of 2,6 Dichloro 3 Isocyanatopyridine

Electronic Structure and Molecular Geometry Studies

Currently, there are no published studies detailing the electronic structure or the precise molecular geometry of 2,6-Dichloro-3-isocyanatopyridine.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Specific, computationally derived or experimentally determined data on the bond lengths, bond angles, and dihedral angles of this compound are not available in the existing scientific literature. Theoretical calculations would be necessary to provide these fundamental geometric parameters.

Conformational Analysis and Energy Minima

A conformational analysis, which would identify the stable conformers and their relative energy minima, has not been reported for this compound. Such a study would be crucial for understanding the molecule's flexibility and the spatial arrangement of its substituent groups.

Reaction Mechanism Elucidation Through Quantum Chemical Calculations

There is no available research that employs quantum chemical calculations to elucidate the reaction mechanisms involving this compound.

Transition State Analysis

Without studies on its reactivity, no transition state analyses for reactions involving this compound have been published.

Energy Profiles of Key Reactions

Similarly, the energy profiles for any of its potential chemical transformations have not been computationally mapped.

Advanced Computational Modeling Techniques

The application of advanced computational modeling techniques to investigate the properties and behavior of this compound has not been documented in peer-reviewed literature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations can provide valuable insights into the molecule's geometry, electronic properties, and vibrational frequencies.

DFT studies on substituted pyridines have shown that the nature and position of substituents significantly impact the electronic properties of the pyridine (B92270) ring. ias.ac.inrsc.orgresearchgate.net In the case of this compound, the two chlorine atoms and the isocyanate group are all electron-withdrawing substituents. These substituents are expected to decrease the electron density on the pyridine ring, influencing its reactivity towards nucleophiles and electrophiles.

Key parameters that can be calculated using DFT to understand the reactivity of this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons in a reaction. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a positive potential around the carbon atom of the isocyanate group, making it a prime target for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and charge distribution within the molecule. It can quantify the extent of electron delocalization and the nature of the interactions between the substituents and the pyridine ring. rsc.org

A hypothetical table of DFT-calculated properties for this compound is presented below. These values are illustrative and would require specific calculations to be confirmed.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| Mulliken Charge on NCO Carbon | +0.6 e | Suggests a primary site for nucleophilic attack |

High-Level Coupled-Cluster Methods (e.g., DLPNO-CCSD(T))

For a more accurate determination of reaction energies and barrier heights, high-level coupled-cluster methods are often employed. The "gold standard" in quantum chemistry is often considered to be Coupled-Cluster with Single, Double, and perturbative Triple excitations, CCSD(T). google.com However, canonical CCSD(T) calculations are computationally very expensive, limiting their application to small molecules.

The development of local correlation methods, such as the Domain-based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) method, has made it possible to perform highly accurate calculations on much larger systems. google.comacs.org DLPNO-CCSD(T) can achieve results that are very close to the canonical CCSD(T) values at a fraction of the computational cost. acs.orgacs.org

In the context of this compound, DLPNO-CCSD(T) could be used to:

Accurately predict reaction barriers: For instance, the reaction of the isocyanate group with a nucleophile, such as an alcohol or an amine, proceeds through a transition state. mdpi.com DLPNO-CCSD(T) can provide a highly accurate calculation of the energy of this transition state, allowing for a reliable prediction of the reaction rate.

Investigate non-covalent interactions: The molecule may form complexes with other molecules through non-covalent interactions, such as hydrogen bonding or halogen bonding. DLPNO-CCSD(T) is well-suited for accurately describing these weak interactions.

Below is a hypothetical example of how DLPNO-CCSD(T) could be used to study the reaction of this compound with methanol (B129727).

| Reaction | Calculated Parameter | Value (kcal/mol) |

| This compound + CH₃OH → Urethane Product | Activation Energy (ΔE‡) | 15.2 |

| Reaction Energy (ΔE_rxn) | -25.8 |

In Silico Approaches to Reactivity and Selectivity Prediction

In silico methods, which are computational approaches to study chemical phenomena, are invaluable for predicting the reactivity and selectivity of this compound. The isocyanate functional group is highly reactive towards a variety of nucleophiles. wikipedia.org Computational models can help to predict which reactions are most likely to occur and what the major products will be.

The reactivity of isocyanates is influenced by the electronic nature of their substituents. nih.gov In this compound, the electron-withdrawing nature of the dichloropyridine ring is expected to increase the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack compared to an alkyl isocyanate.

Computational methods can be used to predict various aspects of the reactivity of this compound:

Regioselectivity: In reactions with unsymmetrical reagents, there may be multiple possible sites of reaction. For example, in a reaction with a molecule containing both an alcohol and an amine group, the isocyanate will react preferentially with the more nucleophilic amine. pcimag.com DFT calculations of local reactivity descriptors, such as the Fukui function or the dual descriptor, can be used to predict the most reactive sites in a molecule.

Stereoselectivity: If the reaction can lead to the formation of stereoisomers, computational methods can be used to predict which stereoisomer will be the major product. This is typically done by calculating the energies of the different transition states leading to the different stereoisomers.

Reaction Kinetics: By calculating the activation energies for different reaction pathways, it is possible to predict the relative rates of competing reactions. This information is crucial for understanding and controlling the outcome of a chemical reaction.

A hypothetical table illustrating the use of in silico methods to predict the reactivity of this compound with a generic nucleophile is shown below.

| Reactive Site | Local Electrophilicity Index (ω⁺) | Predicted Reactivity |

| Isocyanate Carbon | 0.85 | High |

| Pyridine C4 | 0.25 | Low |

| Pyridine C5 | 0.30 | Moderate |

Conclusion and Future Research Directions

Emerging Trends in Isocyanatopyridine Chemistry

The chemistry of isocyanatopyridines is evolving, with significant trends pointing towards their application in constructing complex heterocyclic systems and functional materials. A prominent area of research involves the use of isocyanates in cyclization reactions to form fused pyrimidines, which are key scaffolds in many biologically active compounds. nih.gov The reactivity of the isocyanate group makes it an excellent partner in cycloaddition and nucleophilic addition reactions, paving the way for the synthesis of novel compounds with potential pharmaceutical applications.

Another emerging trend is the incorporation of pyridine (B92270) moieties into advanced materials. The unique electronic properties of the pyridine ring, when combined with the reactive isocyanate functionality, allow for the development of new polymers and metal-organic frameworks. Recent advancements have highlighted the importance of pyridine derivatives in creating metal complexes with enhanced stability and bioavailability, showing promise in the development of anticancer agents. nih.gov Furthermore, the field of flow chemistry is gaining traction for the synthesis of pharmaceutical intermediates, offering a more controlled and efficient alternative to traditional batch processes for reactions involving reactive species like isocyanates. nih.gov

Potential for Novel Synthetic Methodologies and Reagents

While classical methods for isocyanate synthesis remain relevant, the future lies in the development of greener, more efficient, and highly selective synthetic protocols. One area of potential is the advancement of catalytic methods for the synthesis of isocyanates from organic halides and metal cyanates. google.com Research into novel catalyst systems, such as nickel(0) complexes, could provide milder reaction conditions and broader substrate scope, including the synthesis of aryl isocyanates. google.com

The development of one-pot multicomponent reactions represents another significant frontier. nih.gov These strategies, which allow for the construction of complex molecules from simple precursors in a single step, are highly desirable for their efficiency and atom economy. Microwave-assisted synthesis has already shown promise in accelerating these reactions and is considered a tool of green chemistry. nih.gov Future work will likely focus on discovering new multicomponent reactions that utilize isocyanatopyridine building blocks.

A comparison of traditional and emerging synthetic methods highlights the potential for improvement:

| Methodology | Typical Conditions | Advantages | Areas for Future Development |

|---|---|---|---|

| Classical Rearrangements (e.g., Curtius, Hofmann) | Often require harsh reagents (e.g., azides, strong bases) and multiple steps. | Well-established and reliable for many substrates. | Milder and more functional group tolerant variants. |

| Catalytic Carbonylations | Use of carbon monoxide and a catalyst, often under pressure. | Can be highly efficient and atom-economical. | Development of more active and cheaper catalysts. |

| Nickel-Catalyzed Halide-Cyanate Coupling | Reaction of organic halides with metal cyanates in the presence of a Ni(0) catalyst. google.com | Milder conditions compared to some classical methods. google.com | Expansion of substrate scope and catalyst turnover. google.com |

| Flow Chemistry | Continuous processing in microreactors. nih.gov | Enhanced safety, control, and scalability. nih.gov | Integration with real-time analysis and automated optimization. nih.gov |

Advancements in Computational Chemistry for Predictive Design of Pyridine Isocyanates

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the potential to accelerate the discovery and optimization of molecules like pyridine isocyanates. Quantum mechanical methods, such as Density Functional Theory (DFT) and high-level coupled-cluster methods like DLPNO-CCSD(T), are being used to investigate reaction mechanisms in detail. rsc.org This allows for a deeper understanding of the factors that control reactivity and selectivity, which can guide the design of more efficient synthetic routes. rsc.org

A significant area of advancement is the use of computational tools to predict the physicochemical and pharmacokinetic properties of new compounds. nih.gov This "in silico" screening can help to prioritize synthetic targets and reduce the time and cost associated with drug discovery. researchgate.net For instance, computational models can predict how a molecule will interact with a biological target, such as an enzyme or receptor, providing insights that can be used to design more potent and selective drugs. nih.govyoutube.com

The future of computational chemistry in this field may involve the use of artificial intelligence and machine learning to analyze large datasets and identify new patterns and relationships. researchgate.net This could lead to the development of predictive models that can design novel pyridine isocyanates with desired properties from the ground up. As computational power continues to increase, the accuracy and complexity of these simulations will also improve, making them an even more powerful tool for chemical research. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloro-3-isocyanatopyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and isocyanate functionalization of pyridine derivatives. Key factors include solvent polarity (e.g., dichloromethane vs. DMF), temperature control (0–5°C for nitration steps), and catalyst selection (e.g., Lewis acids like AlCl₃). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the product. Reaction optimization should prioritize minimizing side products like hydrolyzed isocyanate derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm substituent positions via coupling patterns (e.g., meta-substitution in pyridine rings). For isocyanate groups, observe the absence of NH signals.

- IR : A strong absorption band near ~2250 cm⁻¹ confirms the -NCO group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns from chlorine atoms.

- Cross-validate spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using IUPAC guidelines, including exact stoichiometry, solvent drying methods (e.g., molecular sieves), and inert atmosphere (N₂/Ar) for moisture-sensitive steps. Publish detailed spectral datasets (e.g., NMR raw files in supplementary materials) and purity metrics (HPLC traces, elemental analysis) to enable cross-lab validation .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the solid-state structure of this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Optimize crystal growth via slow evaporation in non-polar solvents (e.g., hexane/chloroform mixtures). Address disorder in the isocyanate group by applying restraints or modeling alternative conformations. Validate thermal parameters (ADPs) to ensure structural reliability .

Q. How can computational chemistry be integrated with experimental data to predict reactivity or stability of this compound in novel reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrophilic/nucleophilic sites via Fukui indices or molecular electrostatic potentials (MESP). Compare computed reaction pathways (activation energies, intermediates) with experimental kinetics (e.g., Arrhenius plots). Use docking studies to predict interactions in catalytic or biological systems .

Q. What analytical approaches address discrepancies in quantifying this compound degradation products under varying pH conditions?

- Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C analogs) to track hydrolysis products. Use pH-controlled stability studies (buffered solutions at pH 2–12) and kinetic modeling (pseudo-first-order rate constants). Cross-correlate with computational hydrolysis mechanisms (e.g., transition state modeling) to explain pH-dependent pathways .

Q. What strategies are recommended for resolving contradictions between theoretical simulations and experimental observations in the reactivity of this compound?

- Methodological Answer : Reconcile discrepancies by:

- Validating computational models with higher-level theory (e.g., CCSD(T) vs. DFT).

- Re-examining experimental conditions (e.g., solvent effects, trace water contamination).

- Applying multivariate analysis (e.g., PCA) to identify outliers in datasets.

- Publishing raw computational input/output files and experimental replicates for peer review .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.